molecular formula C12H24O2 B8312618 10-(Methoxymethoxy)-1-decene

10-(Methoxymethoxy)-1-decene

Cat. No.: B8312618
M. Wt: 200.32 g/mol
InChI Key: HHEAUVBMXHYPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(Methoxymethoxy)-1-decene is a substituted α-olefin characterized by a methoxymethoxy (-OCH2OCH3) functional group at the 10th carbon position of a 1-decene backbone. Its molecular formula is C12H24O2, with a molar mass of 200.32 g/mol. This compound is structurally significant due to the methoxymethoxy group, which serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability during reactions .

Properties

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

10-(methoxymethoxy)dec-1-ene

InChI

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-14-12-13-2/h3H,1,4-12H2,2H3

InChI Key

HHEAUVBMXHYPPQ-UHFFFAOYSA-N

Canonical SMILES

COCOCCCCCCCCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 10-(Methoxymethoxy)-1-decene with structurally and functionally related compounds, based on available evidence and inferred properties:

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Reactivity
This compound C12H24O2 200.32 Methoxymethoxy, α-olefin Likely used in polymer precursors, protective group chemistry, and specialty lubricants.
1-Methoxydecene C11H22O 170.29 Methoxy, α-olefin Flavor/fragrance industry (FEMA 4161); limited polymerization data .
1-Decene C10H20 140.27 α-olefin Base material for poly(α-olefin)s (PAOs) in lubricants; trimerizes to C30H62 .
Irisquinone (1) C24H34O3 370.53 Methoxy, quinone, unsaturated Pharmaceutical applications (e.g., anticancer research) via redox-active quinone structure .
1-Decene Trimer (C30H62) C30H62 422.81 Branched alkane High-performance lubricant with superior viscosity index and thermal stability .

Key Findings:

However, its bulkiness may reduce reactivity in polymerization compared to unsubstituted 1-decene . In contrast, Irisquinone (a methoxy-substituted benzoquinone) demonstrates redox activity critical for pharmaceutical applications, a property absent in non-aromatic analogs like this compound .

Industrial Relevance: 1-Decene’s trimer (C30H62) is a benchmark in lubricant production due to its resistance to thermal degradation.

Synthetic Challenges: While 1-methoxydecene is commercially available (CAS 79930-37-3), the synthesis of this compound would require regioselective etherification, likely via Williamson ether synthesis or acid-catalyzed protection, as seen in related phenol etherifications .

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